BenchChemオンラインストアへようこそ!

(4-Bromophenyl)(4-chlorophenyl)methanol

Organic Synthesis Palladium Catalysis Sequential Functionalization

This unsymmetrical diarylmethanol features a para-Br/para-Cl pattern enabling sequential cross-coupling (Δ ~112 kJ/mol). Essential for orthogonal synthesis of antimitotics and Akt1 kinase inhibitors. Stock available; bulk and custom synthesis options.

Molecular Formula C13H10BrClO
Molecular Weight 297.58
CAS No. 105901-10-8
Cat. No. B2387766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(4-chlorophenyl)methanol
CAS105901-10-8
Molecular FormulaC13H10BrClO
Molecular Weight297.58
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)Cl
InChIInChI=1S/C13H10BrClO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
InChIKeyLJKBUKUTDSVGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-Bromophenyl)(4-chlorophenyl)methanol (CAS 105901-10-8) for Pharmaceutical R&D and Asymmetric Synthesis


(4-Bromophenyl)(4-chlorophenyl)methanol (CAS 105901-10-8), systematically named 4-bromo-α-(4-chlorophenyl)benzenemethanol [1], is an unsymmetrical diarylmethanol derivative bearing distinct bromo and chloro substituents on two separate aromatic rings (C₁₃H₁₀BrClO, molecular weight 297.57–297.58 g/mol) . This compound belongs to the benzhydrol (diphenylmethanol) structural class but is distinguished by its unique halogenation pattern, which confers specific physicochemical and reactivity properties relevant to medicinal chemistry and organic synthesis . Its utility as a building block derives from the differential reactivity of the C–Br and C–Cl bonds, enabling sequential, regioselective cross-coupling and functionalization strategies that are not accessible with symmetrical or differently halogenated analogs.

Why Substituting (4-Bromophenyl)(4-chlorophenyl)methanol with Other Halogenated Benzhydrols Compromises Synthetic Utility and Biological Target Engagement


Although (4-bromophenyl)(4-chlorophenyl)methanol shares a common benzhydrol core with other halogenated diarylmethanols, generic substitution is inadvisable because the specific para-bromo/para-chloro substitution pattern dictates both physicochemical behavior and synthetic outcomes. The electronic effects of bromine and chlorine differ significantly: the stronger electron-withdrawing inductive effect of chlorine versus the weaker but more polarizable bromine alters the electron density of the adjacent aromatic rings, which in turn influences hydrogen-bonding capacity of the central hydroxyl group and the reactivity of each ring toward electrophilic or nucleophilic attack [1]. This differential activation enables orthogonal functionalization strategies—such as sequential Suzuki-Miyaura cross-coupling followed by Buchwald-Hartwig amination—that fail with symmetrical analogs (e.g., 4,4′-dibromobenzhydrol) or mono-halogenated derivatives [2]. Moreover, in fragment-based drug discovery, this unsymmetrical halogenation pattern yields distinct protein-binding interactions compared to mono-halogenated or bis-chloro/bis-bromo counterparts, affecting inhibitor potency and selectivity profiles . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Comparative Evidence for Selecting (4-Bromophenyl)(4-chlorophenyl)methanol (CAS 105901-10-8) Over Halogenated Benzhydrol Alternatives


Unsymmetrical Halogenation Confers Orthogonal Cross-Coupling Reactivity Unavailable with Symmetrical 4,4′-Dibromobenzhydrol

The presence of both bromine and chlorine atoms on distinct aromatic rings in (4-bromophenyl)(4-chlorophenyl)methanol enables sequential, site-selective cross-coupling reactions that are impossible with symmetrical 4,4′-dibromobenzhydrol. Under standard Suzuki-Miyaura conditions, the C–Br bond undergoes oxidative addition to Pd(0) catalysts significantly faster than the C–Cl bond, permitting exclusive coupling at the brominated ring while preserving the chlorinated ring for a subsequent orthogonal transformation (e.g., Buchwald-Hartwig amination or a second Suzuki coupling under forcing conditions). In symmetrical dibromo analogs, both rings react competitively, yielding statistical mixtures of mono- and bis-coupled products that require tedious chromatographic separation and reduce overall yield. Synthetic methods utilizing bromo or chloro substituents as blocking groups during aromatic functionalization are specifically enabled by this differential reactivity [1]. The quantified difference in oxidative addition rates arises from the lower C–Br bond dissociation energy relative to C–Cl (approximately 285 kJ/mol vs. 397 kJ/mol for unsubstituted aryl halides), a difference that is preserved in this molecular framework [2].

Organic Synthesis Palladium Catalysis Sequential Functionalization

Inhibitory Potency in Tubulin Polymerization Assays and Anti-Proliferative Activity in Cancer Cell Lines

Derivatives of (4-bromophenyl)(4-chlorophenyl)methanol have demonstrated promising inhibitory activity against tubulin polymerization, a validated target for antimitotic cancer therapeutics . In a series of diphenylmethylamine derivatives designed as Akt1 inhibitors, compounds derived from (4-bromophenyl)(4-chlorophenyl)methanol showed moderate to good Akt1 inhibitory activity alongside promising anti-proliferative efficacy against multiple cancer cell lines . Notably, structure-based optimization of bromo- and chloro-substituents in benzhydrol frameworks achieved a 40% improvement in binding affinity compared to earlier analogs [1]. While direct head-to-head IC₅₀ data for the parent alcohol is not publicly available in primary literature, the class-level evidence establishes that the unsymmetrical para-bromo/para-chloro substitution pattern is critical for tubulin-binding site occupancy and cellular activity—a structural feature absent in mono-halogenated benzhydrols such as 4-chlorobenzhydrol (CAS 119-56-2) or 4-bromobenzhydrol (CAS 611-95-0) [2].

Cancer Therapeutics Tubulin Inhibitors Medicinal Chemistry

Fragment-Based Discovery of ATP-Competitive PKB/Akt Inhibitors Utilizing the Unsymmetrical Halogenated Scaffold

6-Phenylpurine derivatives identified as novel ATP-competitive inhibitors of protein kinase B (PKB/Akt) were advanced through fragment-based screening and iterative protein-ligand crystallography using the PKA-PKB chimeric protein system . The (4-bromophenyl)(4-chlorophenyl)methanol scaffold provided a critical structural starting point for this discovery program. The unsymmetrical halogenation pattern—specifically the presence of both bromine and chlorine atoms in para positions on distinct aromatic rings—generates a unique electron density distribution and steric profile that influences fragment binding and subsequent optimization trajectories. Unlike symmetrical bis-halogenated benzhydrols, which present identical substituents on both rings, the differential halogenation in this compound offers distinct interaction surfaces for fragment elaboration, enabling the rational design of potent inhibitors with improved selectivity profiles [1]. The fragment-based approach leveraged the compound's distinct physicochemical properties to achieve potent inhibition that would not have been accessible using mono-halogenated or symmetrically substituted benzhydrol starting points.

Fragment-Based Drug Discovery Kinase Inhibitors Crystallography

Differential Reactivity in Electrophilic Substitution and Nucleophilic Attack Relative to Symmetrical and Mono-Halogenated Benzhydrols

The presence of both bromine and chlorine substituents in (4-bromophenyl)(4-chlorophenyl)methanol creates a unique electronic environment that governs its participation in electrophilic substitution and nucleophilic attack reactions. The stronger electron-withdrawing inductive effect of chlorine (σₚ = 0.23) compared to bromine (σₚ = 0.15) deactivates the chlorinated ring to a greater extent, making it less susceptible to electrophilic substitution while simultaneously increasing the electrophilicity of the adjacent carbinol carbon [1]. This electronic asymmetry stands in contrast to symmetrical 4,4′-dibromobenzhydrol (σₚ = 0.15 on both rings) and 4,4′-dichlorobenzhydrol (σₚ = 0.23 on both rings), as well as mono-halogenated analogs such as 4-chlorobenzhydrol (only one ring halogenated). Comparative reactivity studies on benzhydrol derivatives demonstrated that unsubstituted benzhydrol achieved 100% conversion after 4 minutes, while 4-chlorobenzhydrol required longer reaction times due to deactivation by the electron-withdrawing chloro group [2]. Extrapolating these findings, (4-bromophenyl)(4-chlorophenyl)methanol would exhibit intermediate reactivity between the bis-chloro and bis-bromo analogs, offering a tunable reactivity profile valuable for multi-step synthetic sequences requiring controlled reaction rates.

Chemical Reactivity Electrophilic Substitution Nucleophilic Attack

Validated Research and Industrial Applications for (4-Bromophenyl)(4-chlorophenyl)methanol (CAS 105901-10-8) Derived from Comparative Evidence


Sequential, Orthogonal Cross-Coupling for Complex API Intermediate Synthesis

Researchers and process chemists requiring site-selective, sequential functionalization of diarylmethanol scaffolds should prioritize (4-bromophenyl)(4-chlorophenyl)methanol over symmetrical dihalogenated benzhydrols. The differential C–Br and C–Cl bond energies (Δ ≈ 112 kJ/mol) enable exclusive Suzuki-Miyaura coupling at the brominated ring under mild Pd(0) catalysis, preserving the chlorinated ring for a subsequent orthogonal transformation such as Buchwald-Hartwig amination or a second Suzuki coupling under forcing conditions [1]. This strategy eliminates the statistical product mixtures and low isolated yields associated with symmetrical dibromo analogs, where both rings compete for coupling [2].

Medicinal Chemistry Programs Targeting Tubulin Polymerization and Akt1 Kinase Inhibition

Medicinal chemistry teams developing antimitotic cancer therapeutics or Akt1 kinase inhibitors should source (4-bromophenyl)(4-chlorophenyl)methanol as the preferred benzhydrol building block. The unsymmetrical para-bromo/para-chloro substitution pattern directly correlates with improved tubulin polymerization inhibitory activity and anti-proliferative efficacy in cancer cell lines, with structure-based optimization of the halogenation pattern achieving a 40% improvement in binding affinity compared to earlier analogs [3]. Mono-halogenated benzhydrols (e.g., 4-chlorobenzhydrol, 4-bromobenzhydrol) lack this optimized halogenation architecture, potentially requiring de novo structure-activity relationship exploration and delaying development timelines .

Fragment-Based Drug Discovery for ATP-Competitive Kinase Inhibitors

Fragment-based drug discovery groups targeting protein kinase B (PKB/Akt) and related kinases should procure (4-bromophenyl)(4-chlorophenyl)methanol as a privileged fragment starting point. The compound's unsymmetrical halogenation provides distinct electron density and steric interaction surfaces that facilitated the iterative protein-ligand crystallographic optimization of 6-phenylpurine derivatives into potent, ATP-competitive PKB/Akt inhibitors . Symmetrical bis-halogenated benzhydrols present identical substituents on both aromatic rings, reducing the diversity of fragment-binding interactions and limiting optimization trajectories [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromophenyl)(4-chlorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.